molecular formula C16H18N2O3 B5701203 N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide

Cat. No.: B5701203
M. Wt: 286.33 g/mol
InChI Key: SINRUSNOAKHKLH-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse pharmacological properties, including anti-inflammatory, anti-tumor, and dopamine-inhibitory effects

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-7-11(2)17-15(8-10)18-16(19)12-5-6-13(20-3)14(9-12)21-4/h5-9H,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRUSNOAKHKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide typically involves the reaction of 4,6-dimethyl-2-pyridinylamine with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide involves the inhibition of the transcription factor NF-kB, which plays a crucial role in regulating inflammation and apoptosis . By inhibiting NF-kB, the compound reduces the production of tumor necrosis factor alpha (TNF alpha) and induces apoptosis in cancer cells. This dual action makes it a promising candidate for anti-inflammatory and anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-dimethyl-2-pyridinyl)-3,4-dimethoxybenzamide stands out due to its specific substitution pattern on the pyridine and benzamide rings, which imparts unique pharmacological properties. Its ability to inhibit NF-kB and induce apoptosis distinguishes it from other benzamides, making it a valuable compound for further research and development.

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